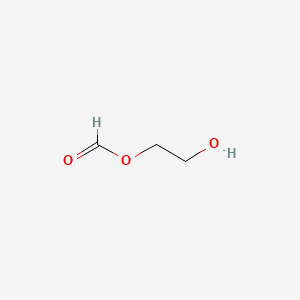

2-Hydroxyethyl formate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3770. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQJDWBNQNAJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862322 | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

628-35-3 | |

| Record name | Glycol monoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol monoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycol monoformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8FJC27WY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Formate (CAS Number: 628-35-3)

This guide provides a comprehensive technical overview of 2-Hydroxyethyl formate, a versatile organic compound with significant applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights.

Introduction and Chemical Identity

This compound, also known as ethylene glycol monoformate, is an ester of formic acid and ethylene glycol. Its unique bifunctional nature, possessing both a hydroxyl and a formate ester group, imparts distinctive chemical properties and reactivity. This colorless liquid with a pleasant odor serves as a valuable solvent and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Nomenclature and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 628-35-3

-

Molecular Formula: C₃H₆O₃

-

Synonyms: Ethylene glycol monoformate, Glycol monoformate, 1,2-Ethanediol monoformate

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 90.08 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Pleasant | |

| Boiling Point | ~144 °C | |

| Density | ~1.18 g/cm³ | |

| Solubility | Soluble in water and various organic solvents | |

| Flash Point | ~77.8 °C | |

| Refractive Index | ~1.404 |

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the direct esterification of ethylene glycol with formic acid. This reaction is typically catalyzed by a strong acid.

Reaction Mechanism: Acid-Catalyzed Esterification

The synthesis proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of formic acid, enhancing its electrophilicity. Subsequently, the hydroxyl group of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.

Caption: Acid-catalyzed esterification of formic acid and ethylene glycol.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Ethylene glycol (1.0 mol, 62.07 g)

-

Formic acid (1.2 mol, 55.24 g, ~98%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.05 mol, ~2.7 mL) as catalyst

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add ethylene glycol (1.0 mol) and formic acid (1.2 mol).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (~2.7 mL) to the mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted formic acid. Carbon dioxide evolution will occur. Continue adding the bicarbonate solution until effervescence ceases.

-

Separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

An excess of formic acid is used to drive the equilibrium towards the product side, maximizing the yield of the ester.

-

Sulfuric acid is a highly effective and common catalyst for Fischer esterification due to its strong protonating ability.

-

The work-up with sodium bicarbonate is crucial to remove the acid catalyst and any remaining formic acid, which could catalyze the reverse hydrolysis reaction during distillation.

-

Distillation under reduced pressure is employed to lower the boiling point of the product, preventing potential decomposition at higher temperatures.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, both under acidic and basic conditions, to yield ethylene glycol and formic acid. This reaction is a key consideration in its handling and storage, as well as in its metabolic and environmental degradation pathways.

Intermediate in Chemical Synthesis

This compound serves as a valuable intermediate in the production of various chemicals.

-

Precursor to Ethylene Carbonate: It can be a precursor in the synthesis of ethylene carbonate, a compound used as a polar solvent and as a component in lithium-ion battery electrolytes.

Caption: Synthesis of Ethylene Carbonate from this compound.

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals. For instance, it can be derived from 1,3-Dioxolane, which is an intermediate in the preparation of the antiviral drug Acyclovir and analogs of the anticancer drug Vandetanib.

Solvent Properties

Due to its polarity and ability to form hydrogen bonds, this compound is an effective solvent for a range of organic reactions.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formate proton (HCOO-), the two methylene groups (-CH₂-), and the hydroxyl proton (-OH). The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon of the formate group, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.

-

A strong C=O stretching band around 1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching bands in the region of 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin and serious eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical with a well-established role in both academic research and industrial applications. Its straightforward synthesis, combined with its unique bifunctional reactivity, ensures its continued importance as a solvent and a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization.

References

2-Hydroxyethyl formate molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxyethyl formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure of this compound. By delving into its chemical identity, spectroscopic signature, and physicochemical properties, this document serves as a critical resource for professionals requiring a deep understanding of this bifunctional molecule.

Fundamental Chemical Identity

This compound, a notable organic compound, is structurally characterized as the monoester of ethylene glycol and formic acid.[1] This unique arrangement, featuring both a primary hydroxyl group and a formate ester, imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis.[1]

Nomenclature and Chemical Identifiers

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes the molecular architecture: a formate group attached to a 2-hydroxyethyl moiety.[1] It is also widely known by several synonyms, including "Glycol monoformate" and "1,2-Ethanediol monoformate," which highlight its derivation from ethylene glycol.[1][2][3][4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 628-35-3 | [1][3][4] |

| Molecular Formula | C₃H₆O₃ | [1][2][3][4] |

| Molecular Weight | 90.08 g/mol | [1][2][3] |

| SMILES | C(COC=O)O | [1][2][5] |

| InChI | InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 | [1][2][4] |

| InChIKey | UKQJDWBNQNAJHB-UHFFFAOYSA-N | [1][2][5] |

Molecular Structure Visualization

The structural arrangement of this compound consists of a two-carbon ethylene backbone. One terminus is functionalized with a primary alcohol (-OH), while the other is ester-linked to a formyl group (-OCHO). This bifunctional nature is central to its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The presence of both a hydroxyl group capable of hydrogen bonding and a polar ester group dictates the physical properties of this compound. It is a colorless liquid with a boiling point of approximately 175-180 °C.[3][4][6] Its miscibility with water and other polar solvents is a direct consequence of its hydrogen bonding capabilities.

| Property | Value | Source |

| Appearance | Colorless liquid | [1][7] |

| Boiling Point | ~175.1 - 180 °C | [3][4][7] |

| Density | ~1.136 - 1.1839 g/cm³ | [3][4] |

| Flash Point | ~77.8 °C | [4][7] |

| Refractive Index | ~1.404 | [4][7] |

Spectroscopic Elucidation of Molecular Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton spectrum provides a distinct fingerprint.

-

Formyl Proton (H-C=O): A singlet is expected around 8.0 ppm, characteristic of a formate proton.

-

Methylene Group (-O-CH₂-): A triplet is anticipated around 4.2 ppm, coupled to the adjacent methylene group.

-

Methylene Group (-CH₂-OH): A triplet is expected near 3.8 ppm, coupled to the other methylene group.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the number and type of carbon environments.

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around 160-170 ppm.

-

Methylene Carbon (-O-CH₂-): A signal is anticipated around 65-70 ppm.

-

Methylene Carbon (-CH₂-OH): A signal is expected around 60-65 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

-

O-H Stretch: A broad and strong absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's hydrogen bonding.

-

C=O Stretch: A sharp and very strong absorption band appears around 1720 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretch: One or more strong bands are present in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bonds of the ester and alcohol moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

-

Molecular Ion Peak ([M]⁺): The mass spectrum would show the molecular ion peak at an m/z ratio corresponding to the molecular weight of 90.08 g/mol .[1][2][3]

-

Fragmentation: Common fragmentation pathways would involve the loss of small neutral molecules or radicals, such as the loss of the formyl group or cleavage of the ethylene chain, providing further structural evidence.

Caption: Workflow for spectroscopic structural elucidation.

Synthesis and Chemical Reactivity

Synthesis Protocols

The most common laboratory and industrial synthesis of this compound is the direct esterification of ethylene glycol with formic acid, often facilitated by an acid catalyst to accelerate the reaction.[1]

Protocol: Acid-Catalyzed Esterification

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylene glycol (1.0 eq) and formic acid (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by techniques like TLC or GC to observe the consumption of starting materials and the formation of the product.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Final Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Core Reactivity

The molecule's reactivity is governed by its two functional groups:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, yielding ethylene glycol and formic acid.[1] This reaction is significant in understanding its environmental degradation and metabolic pathways.[1]

-

Nucleophilic Reactions: The molecule can react with various nucleophiles, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Further Esterification: The free hydroxyl group can undergo further esterification or other reactions typical of primary alcohols.

Applications in Research and Development

Due to its unique properties, this compound is utilized in several fields:

-

Chemical Intermediate: It serves as a precursor in the synthesis of other valuable chemicals.[1] For instance, it has been explored for synthesizing ethylene carbonate, a component in lithium-ion battery electrolytes.[1]

-

Solvent: Its ability to dissolve a range of compounds makes it a useful solvent in certain organic reactions.[1]

-

Formylating Agent: It has potential as a formylating agent to introduce a formyl group into other molecules.[1]

-

Industrial Uses: It is also used as a functional fluid in closed systems and as a pH-regulating agent in some industrial processes.[2]

Safety and Handling

This compound is considered an irritant.[2] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][9][10]

-

Handling: Handle in a well-ventilated area to avoid inhalation of vapors.[10][11] Avoid contact with skin and eyes.[8][10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and bases.[10][11]

Conclusion

The molecular structure of this compound is defined by the strategic placement of a hydroxyl and a formate ester group on an ethylene backbone. This arrangement is definitively confirmed through a suite of spectroscopic methods, including NMR, IR, and mass spectrometry. The interplay between these two functional groups dictates its physicochemical properties, reactivity, and its utility as a versatile intermediate in chemical synthesis and various industrial applications. A thorough understanding of this structure is essential for its effective and safe application in research and development.

References

- Glycol monoformate | C3H6O3 | CID 69404 - PubChem - NIH. (URL: [Link])

- This compound;hydrate | C3H8O4 | CID 88614554 - PubChem - NIH. (URL: [Link])

- This compound (C3H6O3) - PubChemLite. (URL: [Link])

- This compound;formate | C4H7O5- | CID 170850263 - PubChem - NIH. (URL: [Link])

- 1H NMR spectra of 2-hydroxyethanaminium formate synthesized. (a) At...

- Synthesis of 2-hydroxyethylammonium formate - ResearchG

- Safety D

- 628-35-3 this compound C3H6O3, Formula,NMR,Boiling Point,Density,Flash Point. (URL: [Link])

- CAS No : 628-35-3 | Product Name : Glycol Monoformate | Pharmaffili

- NMR spectra for bis(2-hydroxyethyl) ammonium acetate (2-HDEAA).

- 2-hydroxyethyl form

- What is uses for 2-hydroxyethyl acrylate? - Knowledge - Zibo Anquan Chemical Co., Ltd. (URL: [Link])

- Proposed mechanism of formation of ethylene glycol diformate, 2-hydroxyethyl - ResearchG

- Conformational and solvent effects in structural and spectroscopic properties of 2-hydroxyethyl methacrylate and acrylic acid - FLORE. (URL: [Link])

Sources

- 1. Buy this compound | 628-35-3 [smolecule.com]

- 2. Glycol monoformate | C3H6O3 | CID 69404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 628-35-3 [chemicalbook.com]

- 4. This compound | 628-35-3 [chemnet.com]

- 5. PubChemLite - this compound (C3H6O3) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 628-35-3 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. iolitec.de [iolitec.de]

- 9. iolitec.de [iolitec.de]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

2-Hydroxyethyl formate IUPAC name

An In-Depth Technical Guide to 2-Hydroxyethyl formate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 628-35-3), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. The document delineates its chemical identity, physicochemical properties, and key synthetic methodologies, including classical esterification and advanced approaches. A core focus is placed on its chemical reactivity, exploring mechanistic pathways such as hydrolysis and transesterification that underpin its utility as a versatile synthetic intermediate. Applications as a specialized solvent and a precursor in the synthesis of complex molecules are discussed. Furthermore, this guide presents a detailed analytical profile, including spectroscopic signatures (NMR, IR, MS), and outlines robust protocols for its synthesis, purification, and safe handling. This document is intended to serve as an authoritative resource for laboratory and industrial applications of this compound.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to scientific communication and safety. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . This name explicitly describes the molecular structure: a formate ester group (-OCHO) attached to a 2-hydroxyethyl moiety (-CH₂CH₂OH).

Due to its common parent compounds, formic acid and ethylene glycol, it is widely known by several synonyms. The most prevalent of these are ethylene glycol monoformate and 1,2-ethanediol monoformate , which highlight that only one of the diol's hydroxyl groups is esterified.

Chemical Structure: The molecule's structure features both a primary alcohol and an ester functional group, making it a valuable bifunctional building block in organic synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its application in experimental design, process scale-up, and ensuring safe handling. It is a colorless liquid with a mild, pleasant odor. Its bifunctionality—the polar hydroxyl group and the ester moiety—governs its solubility and reactivity profile.

| Property | Value | Source(s) |

| CAS Number | 628-35-3 | |

| Molecular Formula | C₃H₆O₃ | |

| Molecular Weight | 90.08 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 175-180 °C at 760 mmHg | |

| Density | ~1.136 - 1.184 g/cm³ at 20 °C | |

| Flash Point | ~77.8 °C | |

| IUPAC Name | This compound | |

| Common Synonyms | Ethylene glycol monoformate, Glycol monoformate | |

| InChI Key | UKQJDWBNQNAJHB-UHFFFAOYSA-N | |

| SMILES | C(COC=O)O |

Synthesis and Manufacturing Principles

The primary industrial and laboratory synthesis of this compound is achieved through the direct esterification of ethylene glycol with formic acid. This equilibrium-driven reaction necessitates strategic choices to maximize yield.

Classical Fischer Esterification

The most common synthetic route is the Fischer esterification, which involves reacting ethylene glycol with formic acid, typically in the presence of an acid catalyst. The causality behind using a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is to protonate the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

Caption: Workflow for the synthesis of this compound.

To drive the reaction toward the product, Le Châtelier's principle is exploited. This is accomplished either by using an excess of one reactant (typically the less expensive ethylene glycol) or, more effectively, by the continuous removal of water as it is formed.

Experimental Protocol: Laboratory Scale Synthesis The following protocol is a representative, self-validating system for the synthesis and purification of this compound.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

-

Charging Reactants: To the flask, add ethylene glycol (2.0 molar equivalents) and formic acid (1.0 molar equivalent). Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq). Causality: Using excess ethylene glycol helps shift the equilibrium towards the mono-ester and minimizes the formation of the di-ester by-product.

-

Reaction: Heat the mixture to reflux. Water will begin to azeotropically separate and collect in the Dean-Stark trap. Monitor the reaction progress by observing the volume of water collected. The reaction is typically complete when the theoretical amount of water has been separated.

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Trustworthiness: The neutralization step is critical to prevent product decomposition during distillation.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The dual functionality of this compound dictates its reactivity. It can act as a nucleophile (via the hydroxyl group) or an electrophile (at the ester carbonyl carbon).

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze back to ethylene glycol and formic acid. This reaction is a key consideration for its storage and use in aqueous environments.

-

Transesterification: The hydroxyl group can react with other esters, or the formate group can be displaced by other alcohols in a transesterification reaction, making it a useful intermediate for creating more complex esters.

-

Formylation: this compound can serve as a formylating agent, transferring a formyl group (HCO) to other molecules, such as amines. This reactivity is valuable in the synthesis of pharmaceutical intermediates.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several scientific and industrial contexts.

-

Solvent: Its ability to dissolve a range of organic compounds, coupled with its relatively high boiling point and low toxicity, makes it a useful solvent for certain organic reactions.

-

Synthetic Intermediate: This is its primary application. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional nature allows it to be incorporated into polymer chains or used to introduce a protected hydroxyl group into a molecule. For instance, its use has been documented in the synthesis of benzochromene derivatives, which are heterocyclic scaffolds of interest in medicinal chemistry.

-

Environmentally Benign Reagent: It is noted for being biodegradable and having low toxicity, positioning it as an environmentally friendlier alternative in some chemical processes.

While some related compounds like 2-hydroxyethyl starch have been explored for drug delivery applications, this compound itself is primarily used as a building block in the synthesis of active pharmaceutical ingredients rather than in their formulation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Profile

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show four distinct signals: a singlet for the formate proton (~8.0 ppm), a triplet for the methylene group adjacent to the ester oxygen (~4.2 ppm), a triplet for the methylene group adjacent to the hydroxyl group (~3.7 ppm), and a broad singlet for the hydroxyl proton, whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display three signals: a peak for the carbonyl carbon of the formate group (~161 ppm), and two peaks for the methylene carbons (~65 ppm and ~60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption peaks include:

-

A strong, broad peak for the O-H stretch of the alcohol group (~3400 cm⁻¹).

-

A strong, sharp peak for the C=O stretch of the ester carbonyl (~1720 cm⁻¹).

-

C-H stretching peaks just below 3000 cm⁻¹.

-

Strong C-O stretching peaks in the fingerprint region (~1200-1000 cm⁻¹).

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 90. Common fragmentation patterns would involve the loss of the formate group or cleavage of the ethyl chain.

Chromatographic Analysis Protocol

Gas chromatography (GC) is an effective method for assessing the purity of this compound and for monitoring reaction progress.

-

System: A GC system equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is recommended. Causality: A polar stationary phase provides better peak shape and resolution for this polar analyte.

-

Injector and Detector Temperature: Set to 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane.

-

Validation: The retention time should be confirmed against a pure, verified standard. Purity is determined by the area percentage of the main peak.

Safety, Handling, and Toxicology

While this compound exhibits relatively low toxicity, adherence to proper safety protocols is mandatory.

-

GHS Classification: Based on available data, the compound is classified as causing serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical for researchers and drug development professionals. Its unique bifunctional structure, combining both an alcohol and an ester, makes it an important intermediate in organic synthesis. A thorough understanding of its properties, synthetic routes, reactivity, and analytical profile, as outlined in this guide, is essential for its effective and safe utilization in both laboratory and industrial settings. Its favorable environmental profile further enhances its appeal as a component in modern, sustainable chemical processes.

References

- National Center for Biotechnology Information. (n.d.). Glycol monoformate. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). This compound;hydrate. PubChem Compound Database.

- Cheméo. (n.d.). Chemical Properties of 1,2-Ethanediol, monoformate (CAS 628-35-3).

- ChemBK. (2024). Ethylene glycol, monoformate.

- ResearchGate. (n.d.). Mechanism of oxalate conversion to formic acid initiated by ethylene glycol deprotonation.

- National Center for Biotechnology Information. (n.d.). This compound;formate. PubChem Compound Database.

- CAS Common Chemistry. (n.d.). Glycol monoformate.

- ResearchGate. (2025). Synthesis of 2-hydroxyethylammonium formate.

- National Center for Biotechnology Information. (n.d.). Formic acid, reaction products with acetophenone, ethylene glycol.... PubChem Compound Database.

- SciSpace. (n.d.). Synthesis of precursors to ethylene glycol from formaldehyde and methyl formate catalyzed by heteropoly acids.

- Google Patents. (n.d.). US6184423B1 - Method to eliminate formic acid and acetic acid from process water in ethylene glycol plant.

- National Center for Biotechnology Information. (n.d.). Glycol monoformate - 3. Chemical and Physical Properties. PubChem Compound Database.

- Mol-Instincts. (n.d.). This compound 628-35-3.

- OSTI.gov. (n.d.). Synthesis of Precursors to Ethylene Glycol from Formaldehyde and Methyl Formate.

- Stenutz. (n.d.). This compound.

- ResearchGate. (n.d.). 1H NMR spectra of 2-hydroxyethanaminium formate synthesized.

- National Institutes of Health. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.

- PubMed. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents.

- ResearchGate. (n.d.). Investigation the reusability of 2-hydroxyethylammonium formate as the catalyst.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Formate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the fundamental physicochemical properties of 2-Hydroxyethyl formate, specifically its boiling point and density. As a compound of interest in various chemical and pharmaceutical applications, a precise understanding of these characteristics is paramount for process design, reaction optimization, and formulation development. This document moves beyond a simple recitation of values to offer a critical evaluation of available data, elucidate the methodologies for their determination, and provide a framework for their practical application.

Introduction to this compound

This compound, also known as ethylene glycol monoformate, is an organic compound with the chemical formula C₃H₆O₃.[1][2] It is characterized by the presence of both a primary alcohol and a formate ester functional group, rendering it a versatile bifunctional molecule. This unique structure allows it to serve as a reagent and solvent in various chemical syntheses.[2][3] Its applications are found in the pharmaceutical and chemical industries, and it is also noted for its use as a flavoring agent.[2]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure compound, the normal boiling point is measured at a pressure of 760 mmHg.

Reported Boiling Point Values

Several sources have reported the boiling point of this compound, with slight variations in the cited values. A summary of these findings is presented in the table below.

| Boiling Point (°C) | Pressure (mmHg/Torr) | Source |

| 175.1 | 760 | Guidechem[2] |

| 180 | 760 | CAS Common Chemistry[4], ChemicalBook[5][6], ECHEMI[7], ChemBK[3] |

The majority of sources indicate a boiling point of 180°C at standard atmospheric pressure.[3][4][5][7] The value of 175.1°C reported by Guidechem represents a minor deviation, which could be attributed to differences in experimental purity of the sample or slight variations in pressure control during measurement.[2] For practical purposes in a research and development setting, a value of 180°C at 760 mmHg is a reliable and well-supported figure.

Experimental Determination of Boiling Point

The determination of a precise boiling point is crucial for distillation-based purification and for defining reaction conditions. The following is a generalized protocol for the experimental determination of the boiling point of a liquid such as this compound.

Protocol for Boiling Point Determination:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: Record the temperature at which a steady stream of distillate is collected and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction should be applied to normalize the observed boiling point.

Caption: Experimental workflow for determining the boiling point.

Density of this compound

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is an important parameter for volumetric calculations in chemical processes and for the characterization of a compound's purity.

Reported Density Values

The reported density values for this compound also show some variation across different sources. These values are summarized in the table below.

| Density (g/cm³) | Temperature (°C) | Source |

| 1.1020 | 20 | CAS Common Chemistry[4] |

| 1.136 | Not Specified | Guidechem[2] |

| 1.1839 | 20 | ECHEMI[7], ChemBK[3] |

| 1.1839 | Not Specified | ChemicalBook[5] |

The reported densities range from 1.1020 g/cm³ to 1.1839 g/cm³.[2][3][4][5][7] The temperature at which the density was measured is a critical piece of information, as density is temperature-dependent. The values of 1.1020 g/cm³ and 1.1839 g/cm³ are both reported at 20°C.[4][7] This discrepancy may arise from the use of different experimental techniques or variations in sample purity. The higher value of 1.1839 g/cm³ at 20°C is cited by multiple sources and is likely a reliable figure for high-purity this compound.[3][7]

Experimental Determination of Density

The density of a liquid can be accurately determined using several methods. A common and straightforward technique involves the use of a pycnometer.

Protocol for Density Determination using a Pycnometer:

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Mass of Filled Pycnometer: Accurately weigh the filled pycnometer.

-

Calculation: Calculate the mass of the this compound by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Caption: Experimental workflow for determining density.

Conclusion

This technical guide has provided a detailed overview of the boiling point and density of this compound, grounded in a critical analysis of available data. For drug development professionals, researchers, and scientists, the recommended values are a boiling point of 180°C at 760 mmHg and a density of 1.1839 g/cm³ at 20°C . It is imperative to recognize that minor variations in these values can exist due to experimental conditions and sample purity. Therefore, for applications requiring high precision, in-house determination of these properties using standardized protocols is strongly advised.

References

- PubChem. Glycol monoformate.

- CAS Common Chemistry.

- ChemBK.

Sources

- 1. Glycol monoformate | C3H6O3 | CID 69404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound CAS#: 628-35-3 [m.chemicalbook.com]

- 6. This compound | 628-35-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl Formate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxyethyl formate (ethylene glycol monoformate). While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a detailed manual for researchers, scientists, and drug development professionals to determine and understand its solubility in various solvents. The guide covers the fundamental principles of solubility, detailed experimental protocols for its determination, analytical techniques for concentration measurement, and an introduction to thermodynamic modeling of solubility data.

Introduction to this compound

This compound (CAS 628-35-3) is an organic compound with the molecular formula C₃H₆O₃.[1] It is the monoester of ethylene glycol and formic acid.[2] This colorless liquid possesses a pleasant odor and is recognized for its utility as a solvent in organic reactions and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its biodegradability and low toxicity make it an environmentally benign alternative in various chemical processes.[3] Understanding its solubility is paramount for its effective application in formulation, reaction engineering, and purification processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆O₃ | [1] |

| Molecular Weight | 90.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethylene glycol monoformate, Glycol monoformate | [1] |

| CAS Number | 628-35-3 | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | Approximately 144-180 °C | [3][5] |

| Density | Approximately 1.136 - 1.1839 g/cm³ | [4][5] |

| Flash Point | Approximately 77.8 °C | [4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its hydroxyl (-OH) and ester (-COO-) functional groups, exhibits both polar and non-polar characteristics, suggesting its potential solubility in a range of solvents.

Factors influencing the solubility of this compound include:

-

Temperature: The solubility of most liquids in other liquids increases with temperature. However, this is not a universal rule, and the temperature dependence of solubility should be determined experimentally.

-

Solvent Polarity: The polarity of the solvent will significantly impact its ability to dissolve this compound. Solvents like water, ethanol, and methanol are polar, while hexane is non-polar. Acetone has an intermediate polarity.

-

Intermolecular Forces: The solubility is governed by the balance of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute-solute, solvent-solvent, and solute-solvent molecules.

Experimental Determination of Solubility

Due to the limited availability of quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid in a solvent.

Isothermal Shake-Flask Method

This method involves equilibrating a known amount of the solute (this compound) with a known amount of the solvent at a constant temperature.

Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.

-

Preparation:

-

Accurately weigh a known amount of this compound and the desired solvent (e.g., water, ethanol, methanol, acetone, or hexane) into a series of sealed glass vials. It is crucial to add an excess of this compound to ensure a saturated solution is formed.

-

Prepare several vials for each solvent to be tested at different temperatures.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of this compound in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow for complete phase separation. For liquid-liquid systems, two distinct layers will form.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot from the solvent-rich phase using a syringe. To avoid contamination from the solute-rich phase, the sample should be taken from the middle of the solvent layer.

-

The concentration of this compound in the collected sample is then determined using a suitable analytical method as described in Section 4.

-

-

Data Calculation:

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

-

Table 2: Template for Recording Solubility Data

| Temperature (K) | Solvent | Mass of Solvent (g) | Mass of this compound (g) | Solubility ( g/100g solvent) | Solubility (mole fraction) |

| 298.15 | Water | ||||

| 308.15 | Water | ||||

| 318.15 | Water | ||||

| 298.15 | Ethanol | ||||

| 308.15 | Ethanol | ||||

| 318.15 | Ethanol | ||||

| ... | ... |

Analytical Techniques for Concentration Measurement

Accurate quantification of this compound in the solvent phase is critical for determining its solubility. Several analytical techniques can be employed.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for separating and quantifying volatile and semi-volatile compounds.

Caption: General workflow for the quantification of this compound using gas chromatography.

-

Instrument and Conditions:

-

A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.

-

A polar capillary column (e.g., a wax-type column) is recommended for the analysis of this polar compound.

-

Typical conditions would involve an injector temperature of 250 °C, a detector temperature of 250 °C, and a temperature program for the oven (e.g., starting at 50 °C and ramping up to 200 °C). The carrier gas is typically helium or nitrogen.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Dilute the collected sample from the solubility experiment with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area for this compound.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the original concentration in the saturated solution.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the quantification of this compound, particularly if it is not sufficiently volatile for GC or if derivatization is to be avoided. A refractive index detector (RID) is often suitable for compounds like this compound that lack a strong UV chromophore.

Refractive Index Measurement

For binary systems, a calibration curve of refractive index versus the concentration of this compound can be created. This method is simple and rapid but requires high-purity components and is sensitive to temperature fluctuations.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures are obtained, they can be correlated using thermodynamic models. These models are valuable for interpolating and extrapolating solubility data and for gaining insights into the thermodynamic properties of the solution.

Commonly used models for correlating solid-liquid or liquid-liquid equilibrium data include:

-

The Non-Random Two-Liquid (NRTL) Model: This model is based on the concept of local composition and is widely used for describing the behavior of non-ideal liquid mixtures.

-

The Universal Quasi-Chemical (UNIQUAC) Model: Similar to the NRTL model, the UNIQUAC model also uses the local composition concept and is applicable to a wide range of liquid mixtures.

These models use binary interaction parameters that are regressed from experimental data.

Conclusion

References

- PubChem. Glycol monoformate.

- PubChem. This compound.

Sources

2-Hydroxyethyl formate spectroscopic analysis (NMR, IR)

Initiating Data Collection

I'm starting by pulling spectroscopic data for 2-hydroxyethyl formate. My primary focus is on 1H NMR, 13C NMR, and IR spectra, which are key for identifying its structure. I am using Google to locate this information.

Defining the Structure's Analysis

I'm expanding my data collection to include established protocols for acquiring and interpreting the gathered spectral data. I'm simultaneously delving into authoritative sources to solidify my understanding of NMR and IR principles, paying close attention to esters and alcohols. Then, I am structuring the guide.

Expanding Data & Structure

I'm now expanding my data collection. I'm focusing on finding established methodologies for spectral data interpretation, along with core NMR and IR principles, particularly for esters and alcohols. Then, I am structuring a guide, including 1H and 13C NMR analyses and IR spectroscopy, all with supporting tables. I will create experimental protocols and incorporate in-text citations.

quantum chemical calculations of 2-Hydroxyethyl formate

An In-depth Technical Guide to Quantum Chemical Calculations of 2-Hydroxyethyl Formate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the principles and practical workflows for performing quantum chemical calculations on this compound. Aimed at researchers, scientists, and professionals in drug development and computational chemistry, this document details the theoretical underpinnings of method selection, step-by-step computational protocols, and data interpretation. By integrating established theoretical models with practical application, this guide serves as a robust resource for accurately predicting the molecular properties of this compound and analogous chemical systems.

Part 1: Introduction to this compound and the Imperative for Computational Analysis

This compound is a bifunctional organic molecule containing both a primary alcohol and a formate ester group. This chemical simplicity belies a rich conformational landscape and reactivity profile that is of significant interest in various chemical and biological contexts. Understanding its intramolecular interactions, vibrational signatures, and electronic properties is crucial for applications ranging from solvent chemistry to its role as a potential building block in organic synthesis.

Quantum chemical calculations offer a powerful, non-experimental avenue to probe the molecular world with high fidelity. These in silico methods allow us to predict a wide array of properties, including:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the most stable conformations.

-

Vibrational Frequencies: Infrared (IR) and Raman spectra, which serve as molecular fingerprints.

-

Electronic Properties: Dipole moment, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps.

-

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts.

By simulating these properties, we can gain a deeper understanding of the molecule's behavior, complementing and guiding experimental investigations.

Part 2: Theoretical Foundations and Strategic Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This section elucidates the rationale behind selecting appropriate computational tools for studying this compound.

Core Theoretical Concepts

At the heart of quantum chemistry is the time-independent Schrödinger equation, which, when solved, provides the energy and wavefunction of a molecular system. However, for a multi-electron system like this compound, an exact solution is not feasible. Therefore, we rely on approximations. The Born-Oppenheimer approximation , which assumes that the motion of electrons is independent of the much slower motion of the nuclei, is a cornerstone of these calculations.

Computational Methods: A Comparative Overview

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods calculate the electron density of a system rather than its complex wavefunction. The choice of the exchange-correlation functional is critical in DFT.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and provides a good balance of accuracy for a variety of systems, including organic molecules like this compound.

-

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known for its improved performance for non-covalent interactions, which can be important in analyzing the conformational preferences of this compound.

Møller-Plesset Perturbation Theory (MP2)

MP2 is a wavefunction-based method that provides a higher level of theory than DFT by including electron correlation effects more explicitly. While more computationally demanding, MP2 is often used as a benchmark to validate DFT results.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost.

-

Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and provide a good starting point for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms.

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.

Part 3: A Practical Workflow for Quantum Chemical Calculations

This section outlines a step-by-step protocol for performing quantum chemical calculations on this compound. The examples provided are conceptual and can be adapted to various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Initial Molecular Structure Generation

The first step is to create a 3D representation of the this compound molecule. This can be done using molecular building software such as Avogadro, ChemDraw, or GaussView. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine it.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol for Geometry Optimization:

-

Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the chosen level of theory (e.g., B3LYP/6-31G(d,p)), and the keyword for optimization (e.g., Opt).

-

Execution: Submit the input file to the quantum chemistry software.

-

Convergence Check: Monitor the calculation to ensure it converges to a stationary point. The forces on the atoms should be close to zero, and the energy should no longer change significantly between optimization steps.

Caption: A flowchart illustrating the iterative process of geometry optimization.

Step 3: Vibrational Frequency Calculations

Following a successful geometry optimization, a frequency calculation is essential to characterize the stationary point and to obtain the vibrational spectrum.

Protocol for Frequency Calculations:

-

Input File Preparation: Use the optimized geometry from the previous step. The input file should specify the same level of theory and include a keyword for frequency calculation (e.g., Freq).

-

Execution and Analysis: Run the calculation. The output will contain the vibrational frequencies and their corresponding normal modes. A key diagnostic is to check for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies.

Table 1: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Description |

| ν(O-H) | ~3500 | O-H stretching (alcohol) |

| ν(C-H) | ~2900-3000 | C-H stretching (aliphatic) |

| ν(C=O) | ~1750 | C=O stretching (ester) |

| δ(CH₂) | ~1450 | CH₂ scissoring |

| ν(C-O) | ~1100-1200 | C-O stretching (ester & ether) |

Note: These are approximate values and will vary slightly with the level of theory.

Step 4: Calculation of Molecular Properties

With the optimized geometry, a variety of molecular properties can be calculated.

NMR Chemical Shift Calculation:

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.

Protocol for NMR Calculation:

-

Input File Preparation: Using the optimized geometry, create an input file with the GIAO-NMR keyword (e.g., NMR). It is often recommended to use a basis set that is well-suited for NMR calculations, such as the pcSseg-1 basis set.

-

Execution and Referencing: Run the calculation. The output will provide absolute shielding values. To convert these to chemical shifts, you need to subtract the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) (GIAO-B3LYP/6-31G(d,p)) |

| ¹H (O-H) | Variable (dependent on solvent and concentration) |

| ¹H (CH₂-O) | ~4.2 |

| ¹H (CH₂-OH) | ~3.8 |

| ¹³C (C=O) | ~165 |

| ¹³C (CH₂-O) | ~65 |

| ¹³C (CH₂-OH) | ~60 |

Note: These are approximate values and should be compared with experimental data for validation.

Part 4: Data Analysis, Interpretation, and Validation

The output from quantum chemical calculations is rich with information. Key aspects of the analysis include:

-

Conformational Analysis: For a flexible molecule like this compound, it is important to explore different conformers and compare their relative energies to identify the most stable structures.

-

Comparison with Experimental Data: The ultimate test of the chosen computational model is its ability to reproduce experimental data. Comparing calculated vibrational frequencies and NMR chemical shifts with experimental spectra is a crucial validation step.

-

Visualization of Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is also an important descriptor of chemical reactivity and stability.

Caption: A workflow diagram for the analysis and validation of computational results.

Part 5: Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of molecular systems like this compound. Through a judicious selection of theoretical methods and basis sets, it is possible to accurately predict a wide range of molecular properties. This guide has outlined a systematic workflow for performing such calculations, from initial structure generation to data analysis and validation. By following these protocols, researchers can gain valuable insights into the behavior of this compound, accelerating research and development in their respective fields.

Part 6: References

-

Title: A brief item about this compound Source: Industrial & Engineering Chemistry Research URL: [Link]

-

Title: Density-Functional Thermochemistry. III. The Role of Exact Exchange Source: The Journal of Chemical Physics URL: [Link]

-

Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals Source: Theoretical Chemistry Accounts URL: [Link]

-

Title: Gaussian Basis Sets for Molecular Calculations Source: ScienceDirect URL: [Link]

-

Title: The GIAO-MBPT(2) approach to the calculation of NMR chemical shifts Source: Chemical Physics Letters URL: [Link]

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Hydroxyethyl Formate

A Predictive Approach in the Absence of Direct Experimental Data

Abstract

This technical guide provides a comprehensive overview of the predicted thermogravimetric analysis (TGA) of 2-Hydroxyethyl formate (HEF). Due to the limited availability of direct experimental TGA data for this specific compound in peer-reviewed literature, this document synthesizes information from analogous compounds, fundamental chemical principles, and established methodologies for thermal analysis of volatile liquid samples. This predictive approach allows for a scientifically grounded estimation of HEF's thermal behavior, offering valuable insights for researchers, scientists, and drug development professionals who may encounter this molecule in their work. The guide covers the predicted thermal events, a plausible decomposition pathway, a detailed experimental protocol for future analysis, and the potential impact of various experimental parameters.

Introduction: The Significance of this compound and its Thermal Stability

This compound (CAS 628-35-3), also known as ethylene glycol monoformate, is an organic compound with the molecular formula C₃H₆O₃.[1] It is the monoester of ethylene glycol and formic acid. Structurally, it possesses both a primary alcohol and a formate ester functional group, making it a molecule with interesting chemical properties and potential applications.[2] In the pharmaceutical and drug development sectors, understanding the thermal stability of such molecules is paramount for ensuring the safety, efficacy, and stability of drug formulations and manufacturing processes.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is indispensable for determining the thermal stability, decomposition kinetics, and composition of materials.[4] For a compound like this compound, TGA can provide critical information about its volatility, decomposition temperature, and the nature of its degradation products.

Predicted Thermogravimetric Profile of this compound

Based on its chemical structure and the known thermal behavior of its constituent parts and analogous compounds, the TGA curve of this compound under an inert atmosphere (e.g., nitrogen) is predicted to exhibit two main mass loss events: volatilization and thermal decomposition.

2.1. Predicted Volatilization Behavior

This compound is a liquid at room temperature with a reported boiling point of approximately 181-182 °C. Therefore, the initial and most significant mass loss observed in a dynamic TGA experiment (with a continuous temperature ramp) will be due to evaporation. This process will likely begin at temperatures below the boiling point and will be highly dependent on the heating rate and the purge gas flow rate. A faster heating rate will shift the onset of volatilization to a higher temperature.

2.2. Predicted Thermal Decomposition

Following complete volatilization, any subsequent mass loss at higher temperatures would be attributed to the thermal decomposition of the compound in the vapor phase. The thermal decomposition of simple esters, such as ethyl formate, has been studied and often proceeds through a six-centered transition state, leading to the formation of an alkene and a carboxylic acid.[5] In the case of this compound, a primary decomposition pathway is hypothesized to involve the cleavage of the ester bond.

A plausible decomposition pathway for this compound in an inert atmosphere could yield ethylene glycol and formic acid.[2] Formic acid itself is known to decompose into carbon monoxide and water, or carbon dioxide and hydrogen.[6] Ethylene glycol, when heated to decomposition, emits acrid smoke and irritating fumes.[7]

The following table summarizes the predicted thermal events for this compound during thermogravimetric analysis.

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| Volatilization | 100 - 200 | ~100% | Evaporation of the liquid sample. The exact range is highly dependent on experimental conditions such as heating rate and purge gas flow. |

| Decomposition | > 300 | Not applicable if fully volatilized | Thermal breakdown of the molecule in the vapor phase. The onset temperature is an estimation based on the stability of similar esters. |

Proposed Experimental Protocol for TGA of this compound

To obtain reliable and reproducible TGA data for this compound, a carefully designed experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting the analysis.

3.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument with a sensitive balance (microgram resolution) and precise temperature control.

-

Sample Pans: Open aluminum or platinum pans are suitable for liquid samples. Platinum pans are preferred for experiments extending to high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

-

Sample: this compound of known purity.

3.2. Step-by-Step Experimental Procedure

-

Instrument Preparation:

-

Ensure the TGA is clean and the balance is tared.

-

Set the nitrogen purge gas flow rate to a constant value, typically between 20 and 50 mL/min.

-

-

Sample Preparation:

-

Using a micropipette, carefully dispense a small, accurately weighed amount of this compound (typically 5-10 mg) into the sample pan.[6]

-

Record the exact sample mass.

-

-

TGA Measurement:

-

Place the sample pan onto the TGA balance.

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal stability.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of volatilization and any subsequent decomposition events.

-

3.3. Diagram of the Proposed TGA Workflow

Caption: A logical workflow for the proposed thermogravimetric analysis of this compound.

Causality Behind Experimental Choices and Potential Influences

4.1. Choice of Inert Atmosphere

The use of an inert nitrogen atmosphere is crucial to prevent oxidative decomposition of the sample.[1] In the presence of oxygen, the decomposition mechanism and the resulting TGA curve would be significantly different and more complex, involving oxidation reactions.

4.2. Impact of Heating Rate

The heating rate has a significant effect on the TGA curve. A slower heating rate provides better resolution of thermal events but can also lead to broader peaks. Conversely, a faster heating rate can shift the apparent decomposition temperatures to higher values and may merge closely occurring thermal events. A rate of 10 °C/min is a common starting point for initial characterization.

4.3. Sample Mass Considerations

Using a small sample mass (5-10 mg) helps to minimize thermal gradients within the sample, ensuring a more uniform temperature distribution.[6] This leads to sharper transitions in the TGA curve. For volatile liquids, a smaller sample size also reduces the partial pressure of the evaporated substance above the sample, which can influence the evaporation rate.

Predicted Decomposition Pathway and Evolved Gas Analysis

The thermal decomposition of this compound is predicted to proceed via the cleavage of the ester linkage, as this is generally the most thermally labile bond in the molecule.

5.1. Hypothesized Decomposition Reaction

A plausible primary decomposition reaction in the gas phase under inert conditions is:

HOCH₂CH₂OCHO → HOCH₂CH₂OH + CO

Further decomposition of the primary products could occur at higher temperatures:

HCOOH → CO + H₂O or H₂ + CO₂

5.2. Diagram of the Predicted Decomposition Pathway

Caption: A predicted thermal decomposition pathway for this compound in an inert atmosphere.

5.3. Importance of Evolved Gas Analysis (EGA)